molecular formula C10H9F2NO B14030409 3,3-Difluoro-4,6-dimethylindolin-2-one

3,3-Difluoro-4,6-dimethylindolin-2-one

Cat. No.: B14030409
M. Wt: 197.18 g/mol
InChI Key: PKVCMMHLMJFQDN-UHFFFAOYSA-N
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Description

3,3-Difluoro-4,6-dimethylindolin-2-one is a fluorinated indole derivative with the molecular formula C10H9F2NO. This compound is part of the indole family, which is known for its significant biological and pharmacological activities. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-bromo-2,2-difluoro-N-phenylacetamide with aromatic amines, followed by cyclization . The reaction conditions often include refluxing in acetonitrile with methyl iodide for 24 hours, yielding the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4,6-dimethylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxindoles, and reduced indole derivatives. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

3,3-Difluoro-4,6-dimethylindolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4,6-dimethylindolin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance its binding affinity to biological targets, increasing its efficacy. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoroindolin-2-one
  • 5,6-Difluoro-3,3-dimethylindolin-2-one
  • 3,3-Dimethylindolin-2-one

Uniqueness

3,3-Difluoro-4,6-dimethylindolin-2-one is unique due to the specific positioning of the fluorine atoms and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

3,3-difluoro-4,6-dimethyl-1H-indol-2-one

InChI

InChI=1S/C10H9F2NO/c1-5-3-6(2)8-7(4-5)13-9(14)10(8,11)12/h3-4H,1-2H3,(H,13,14)

InChI Key

PKVCMMHLMJFQDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)C2(F)F)C

Origin of Product

United States

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